molecular formula C17H19NO4S B6379219 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% CAS No. 1261988-62-8

5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%

Cat. No. B6379219
CAS RN: 1261988-62-8
M. Wt: 333.4 g/mol
InChI Key: SJQFGVAWONWDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (5-tBSFP) is an organic compound with a molecular formula of C17H19NO3S and a molecular weight of 321.41 g/mol. It is a white crystalline solid with a melting point of 100-101°C. 5-tBSFP is a sulfonamide derivative of phenol and is used in various scientific research applications.

Mechanism of Action

The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is complex and not fully understood. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on the nervous system. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is believed to act as a substrate for the enzyme lipase, which is involved in the breakdown of lipids in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% are not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can have a variety of effects on the nervous system, including increased alertness, improved memory and learning, and increased muscle strength. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is believed to act as a substrate for the enzyme lipase, which can lead to increased levels of fatty acids in the body. These fatty acids can be used as an energy source and can also be used in the synthesis of other molecules such as hormones.

Advantages and Limitations for Lab Experiments

The use of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive compound, making it accessible to many researchers. In addition, it is a relatively stable compound, making it easy to store and handle. However, it is important to note that 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is a relatively potent compound and should be handled with care. In addition, it is important to note that 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% can be toxic if ingested, and should not be used in experiments involving animals or humans.

Future Directions

There are a variety of potential future directions for research involving 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, further research could be conducted to explore the potential use of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% in medical applications, such as the treatment of neurological disorders or the development of drugs targeting acetylcholinesterase. Finally, further research could be conducted to explore the potential use of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% in the synthesis of other compounds, such as drugs or other organic molecules.

Synthesis Methods

5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized using a variety of methods. One such method is the reaction of 2-formylphenol and 3-t-butylsulfamoylbenzene in the presence of sodium hydroxide and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in a solvent such as ethanol or isopropanol at a temperature of 80-85°C. The reaction mixture is then cooled to room temperature and the precipitated product is collected by filtration.

Scientific Research Applications

5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is used in various scientific research applications. It is used in the synthesis of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% derivatives, which are used as inhibitors of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and the inhibition of this enzyme can have a variety of effects on the nervous system. 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is also used in the synthesis of other compounds such as 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%-BSA, which is used as a substrate for the enzyme lipase.

properties

IUPAC Name

N-tert-butyl-3-(4-formyl-3-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-6-4-5-12(9-15)13-7-8-14(11-19)16(20)10-13/h4-11,18,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQFGVAWONWDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-t-Butylsulfamoylphenyl)-2-formylphenol

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